molecular formula C8H6F4N2O2 B12441683 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide CAS No. 887596-89-6

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide

Cat. No.: B12441683
CAS No.: 887596-89-6
M. Wt: 238.14 g/mol
InChI Key: FJEOMSZIQHYQON-UHFFFAOYSA-N
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Description

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 4-Fluoro-2-trifluoromethoxy-benzoic acid.

    Activation: The carboxylic acid group is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts can facilitate the formation of hydrazones.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes or ketones.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial agents.

    Agrochemicals: The compound can be used in the development of herbicides and pesticides.

    Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-trifluoromethyl-benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Fluoro-4-trifluoromethoxy-benzoic acid: Similar structure with different positioning of the fluorine and trifluoromethoxy groups.

    4-Trifluoromethoxy-benzoic acid: Lacks the fluorine atom but contains the trifluoromethoxy group.

Uniqueness

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and trifluoromethoxy groups can enhance its lipophilicity and ability to interact with biological targets.

Properties

CAS No.

887596-89-6

Molecular Formula

C8H6F4N2O2

Molecular Weight

238.14 g/mol

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzohydrazide

InChI

InChI=1S/C8H6F4N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

FJEOMSZIQHYQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)NN

Origin of Product

United States

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